1-(4-Bromobenzothioyl)piperidine
Description
1-(4-Bromobenzothioyl)piperidine is a synthetic piperidine derivative characterized by a 4-bromobenzothioyl group attached to the piperidine ring. The bromine atom at the para position of the benzothioyl group contributes to its electronic and steric properties, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C12H14BrNS |
|---|---|
Molecular Weight |
284.22g/mol |
IUPAC Name |
(4-bromophenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C12H14BrNS/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |
InChI Key |
ILKQIVOMWVNDQN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Piperidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:
Key Observations :
Pharmacological Activities
- Sigma-1 Receptor (S1R) Ligands : Compounds like 1-(3-phenylbutyl)piperidine exhibit RMSD-dependent binding to Glu172 via salt bridges, with larger hydrophobic substituents (e.g., compound 37, RMSD > 4 Å) occupying distinct hydrophobic cavities . In contrast, 1-(4-Bromobenzothioyl)piperidine’s bromobenzothioyl group may favor interactions with polar residues.
- Neuroactive Agents: Cyclohexyl-phenyl derivatives (e.g., 3-MeO-PCP) show hallucinogenic properties due to NMDA receptor antagonism, unlike bromobenzothioyl derivatives, which lack reported psychoactivity .
- Antimicrobial Applications : 1-(4-Chlorophenyl)piperidine-2,6-diones demonstrate antimicrobial activity, suggesting halogenated piperidines’ broad utility .
Preparation Methods
Reaction Mechanism and Conditions
The conversion of carbonyl groups to thiocarbonyls via Lawesson’s reagent (LR) is a well-established method for introducing thioamide functionalities. For 1-(4-bromobenzothioyl)piperidine, this approach involves thionation of the precursor 1-(4-bromobenzoyl)piperidine. The reaction proceeds through a nucleophilic attack by the carbonyl oxygen on the LR, forming a thiophosphene intermediate that transfers sulfur to the amide.
Typical Procedure :
1-(4-Bromobenzoyl)piperidine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Lawesson’s reagent (0.5 equiv) is added, and the mixture is heated at 70°C for 10 hours. After cooling, the solvent is evaporated, and the crude product is purified via recrystallization (dichloromethane/n-heptane, 1:4).
Yield and Characterization
Yields for this method range from 57% to 96%, depending on the steric and electronic effects of substituents. Nuclear magnetic resonance (NMR) analysis confirms the thioamide structure:
-
¹H NMR : A downfield shift of the thiocarbonyl-adjacent protons (δ 7.6–8.2 ppm for aromatic Hs; δ 3.4–3.8 ppm for piperidine CH₂).
-
¹³C NMR : A thiocarbonyl signal at δ 195–205 ppm, distinct from the carbonyl signal (δ 165–175 ppm).
Direct Synthesis via 4-Bromobenzothioic Acid Chloride and Piperidine
Acid Chloride Preparation
4-Bromobenzothioic acid chloride serves as a key intermediate. It is synthesized by treating 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux, followed by substitution of the hydroxyl group with sulfur using hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₄S₁₀).
Procedure :
4-Bromobenzoic acid (1.0 equiv) is reacted with SOCl₂ (2.0 equiv) at 80°C for 4 hours. Excess SOCl₂ is removed under vacuum, and the resulting acid chloride is treated with H₂S gas in dichloromethane at 0°C to yield 4-bromobenzothioic acid chloride.
Coupling with Piperidine
The acid chloride is then reacted with piperidine in the presence of a base (e.g., triethylamine) to form the thioamide:
Reaction :
4-Bromobenzothioic acid chloride + Piperidine → 1-(4-Bromobenzothioyl)piperidine + HCl
Conditions :
-
Solvent: Dichloromethane or acetonitrile.
-
Temperature: 0°C to 25°C.
Bromination of Benzothioylpiperidine Precursors
Electrophilic Aromatic Bromination
Direct bromination of benzothioylpiperidine requires careful control to achieve para-selectivity. Using dibromohydantoin (DBH) or N-bromosuccinimide (NBS) in the presence of a phase-transfer catalyst (e.g., tetra-n-butylammonium tetraphenylborate) enhances regioselectivity.
Procedure :
Benzothioylpiperidine (1.0 equiv) is dissolved in dichloromethane. DBH (1.1 equiv) and the catalyst (0.1 equiv) are added at 20–25°C. After 5 hours, the mixture is quenched with sodium bisulfite, extracted, and purified via vacuum distillation.
Challenges and Solutions
-
Ortho/Meta Byproducts : Minimized using bulky catalysts that sterically hinder alternative positions.
-
Oxidation of Thioamide : Avoided by maintaining inert atmospheres (N₂/Ar) and low temperatures.
Comparative Analysis of Methodologies
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thionation (LR) | 1-(4-Bromobenzoyl)piperidine | Lawesson’s Reagent | 57–96 | 98–99.5 |
| Direct Coupling | 4-Bromobenzothioic acid | Triethylamine | 70–85 | 97–99 |
| Bromination | Benzothioylpiperidine | DBH/NBS + Catalyst | 87–90 | 99.5 |
Key Observations :
-
Thionation offers high yields but requires pre-synthesized benzoyl precursors.
-
Direct Coupling is efficient but depends on the availability of 4-bromobenzothioic acid derivatives.
-
Bromination achieves excellent regioselectivity but necessitates stringent conditions to prevent side reactions.
Analytical and Computational Validation
Spectroscopic Characterization
Computational Studies
Molecular docking (MM/GBSA) predicts strong binding affinity for tubulin polymerization inhibition, correlating with anti-cancer activity observed in derivatives. RMSD values <2.0 Å validate structural stability.
Industrial Scalability and Cost Considerations
-
Raw Material Costs : Bromobenzene ($0.5/g) and piperidine ($0.3/g) are cost-effective starting materials.
-
Catalyst Recycling : Tetra-n-butylammonium tetraphenylborate can be recovered via aqueous extraction, reducing expenses.
-
Environmental Impact : THF and dichloromethane are prioritized for their recyclability, though alternatives like 2-MeTHF are being explored .
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